2,2'-Methylenebis[4,6-diisopropylphenol]
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Overview
Description
2,2’-Methylenebis[4,6-diisopropylphenol] is an organic compound with the molecular formula C25H36O2. It is a phenolic compound characterized by the presence of two isopropyl groups on each benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4,6-diisopropylphenol] typically involves the condensation of 4,6-diisopropylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4,6-diisopropylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2’-Methylenebis[4,6-diisopropylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties due to its antioxidant activity.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[4,6-diisopropylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis[4,6-dicyclopentylphenol]
- 2,2’-Methylenebis[4,6-bis(1-methylethyl)phenol]
Uniqueness
2,2’-Methylenebis[4,6-diisopropylphenol] is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in different fields .
Properties
CAS No. |
93803-61-3 |
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Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-4,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)18-9-20(24(26)22(12-18)16(5)6)11-21-10-19(15(3)4)13-23(17(7)8)25(21)27/h9-10,12-17,26-27H,11H2,1-8H3 |
InChI Key |
VEQGPPAIMRVTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)C)O |
Origin of Product |
United States |
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